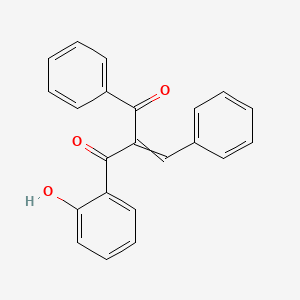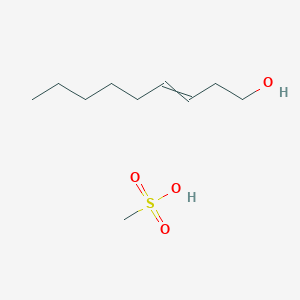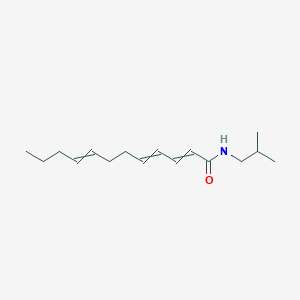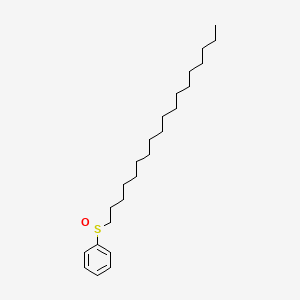![molecular formula C11H18NP B14308697 2-[2-(tert-Butylphosphanyl)ethyl]pyridine CAS No. 113848-89-8](/img/structure/B14308697.png)
2-[2-(tert-Butylphosphanyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(tert-Butylphosphanyl)ethyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a phosphanyl group
Méthodes De Préparation
The synthesis of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
2-[2-(tert-Butylphosphanyl)ethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(tert-Butylphosphanyl)ethyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s coordination complexes are investigated for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(tert-Butylphosphanyl)ethyl]pyridine include:
2-(Di-tert-butylphosphino)ethylamine: This compound also features a phosphanyl group and is used in similar applications.
tert-Butylthiol: While not a direct analog, it shares the tert-butyl group and is used in different chemical reactions.
This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and coordination properties.
Propriétés
Numéro CAS |
113848-89-8 |
|---|---|
Formule moléculaire |
C11H18NP |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
tert-butyl(2-pyridin-2-ylethyl)phosphane |
InChI |
InChI=1S/C11H18NP/c1-11(2,3)13-9-7-10-6-4-5-8-12-10/h4-6,8,13H,7,9H2,1-3H3 |
Clé InChI |
MVZIQGMXFMMBEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PCCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)



![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)

![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)

![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)


